Oxazole-2-carbaldehyde is a heterocyclic compound characterized by its five-membered ring structure, which contains one nitrogen atom and one oxygen atom. Its molecular formula is , and it features an aldehyde functional group at the second position of the oxazole ring. This compound is notable for its reactivity due to the presence of the aldehyde group, which can participate in various
Oxazole-2-carbaldehyde exhibits significant biological activity. It has been reported to interact with various enzymes and proteins, influencing cellular processes such as metabolism and gene expression. The compound's aldehyde group allows it to form Schiff bases with amines, which are crucial in enzyme catalysis. Additionally, it has shown potential in modulating cellular signaling pathways and affecting the activity of transcription factors .
Several methods exist for synthesizing oxazole-2-carbaldehyde:
Oxazole-2-carbaldehyde finds applications in various fields:
Studies have shown that oxazole-2-carbaldehyde interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential implications for pharmacokinetics and drug-drug interactions. Furthermore, its ability to form stable adducts with biomolecules highlights its role in biochemical pathways and cellular functions .
Several compounds share structural similarities with oxazole-2-carbaldehyde. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Methyl-1,3-oxazole-2-carbaldehyde | C5H5NO2 | Contains a methyl group at position 5; more lipophilic. |
| 4-Methyl-1,3-oxazole-2-carbaldehyde | C5H5NO2 | Substituted at position 4; shows different reactivity patterns. |
| 2-Aminooxazole | C3H4N2O | Contains an amino group; used in medicinal chemistry. |
Oxazole-2-carbaldehyde is distinct due to its specific positioning of the aldehyde group on the oxazole ring, which significantly influences its reactivity and biological activity compared to other derivatives. Its ability to participate in nucleophilic substitution reactions while also acting as a substrate for various biochemical pathways sets it apart from its analogs .
The cyclocondensation of α-amino carbonyl compounds represents one of the most established routes for oxazole-2-carbaldehyde synthesis [1]. The Robinson-Gabriel synthesis stands as the cornerstone methodology, involving the intramolecular cyclization of 2-acylamino-ketones followed by dehydration to yield oxazole derivatives [2]. This reaction proceeds through a two-step mechanism where the first step involves cyclization of the 2-acylamidoketone containing all three oxazole substituents, followed by dehydration that removes water from the molecule [2].
Mechanistic studies have determined that the amide oxygen serves as the most Lewis basic site and is therefore incorporated into the oxazole ring structure [2]. The reaction requires cyclodehydrating agents such as sulfuric acid, phosphorus oxychloride, or polyphosphoric acid to facilitate the transformation [1]. Recent modifications have expanded the utility of this approach, including solid-phase versions that employ trifluoroacetic anhydride as the cyclodehydrating agent in ethereal solvents [1].
The Fischer oxazole synthesis provides an alternative approach utilizing cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid [3]. This methodology, developed by Emil Fischer in 1896, represents one of the first syntheses specifically designed to produce 2,5-disubstituted oxazoles [3]. The reaction occurs under mild conditions through a rearrangement mechanism that initially involves the addition of gaseous hydrogen chloride to the cyanohydrin, forming an iminochloride intermediate [3].
α-Amino ketone derivatives serve as versatile precursors for oxazole formation through various cyclization pathways [4]. The synthesis of α-amino ketones can be achieved through biocatalytic approaches using α-oxoamine synthase enzymes, which perform stereospecific carbon-carbon bond formation between amino acids and acyl-carrier protein-bound substrates [4]. This biocatalytic route offers advantages over traditional chemical methods by avoiding the need for protecting groups and superstoichiometric alkylating reagents [4].
| Synthesis Method | Starting Materials | Typical Conditions | Product Type | Typical Yield Range (%) |
|---|---|---|---|---|
| Robinson-Gabriel Synthesis | 2-acylamino-ketones | Dehydrating agent (sulfuric acid, phosphorus oxychloride) | 2,5-disubstituted oxazoles | 50-80 |
| Fischer Oxazole Synthesis | Cyanohydrins + aldehydes | Anhydrous hydrogen chloride, dry ether | 2,5-diphenyl-oxazoles | 60-85 |
| Van Leusen Reaction | Aldehydes + tosylmethyl isocyanide | Base (potassium carbonate), organic solvent | 4,5-disubstituted oxazoles | 65-90 |
| Bredereck Reaction | α-haloketones + amides | Thermal condensation | 2,4-disubstituted oxazoles | 55-75 |
Oxidation methodologies provide direct access to oxazole-2-carbaldehyde from various precursor compounds through controlled transformation of functional groups . The oxidation of 5-methyl-1,3-oxazole represents a well-established pathway that involves dissolving the oxazole substrate in suitable solvents and adding oxidizing agents under controlled temperature conditions . This approach requires careful monitoring through techniques such as thin layer chromatography or high performance liquid chromatography to track reaction progress .
The oxidation process typically employs common oxidizing agents including potassium permanganate and chromium trioxide, which facilitate the conversion of methyl groups to aldehyde functionalities . The aldehyde group formation occurs through a stepwise mechanism that maintains the integrity of the oxazole ring system while introducing the desired carbonyl functionality at the 2-position .
Ring oxidation processes have been observed in biological systems, where cytosolic aldehyde oxidase catalyzes the transformation of 2H-oxazole derivatives to corresponding 2-oxazolone products [7]. This enzymatic oxidation primarily occurs in liver cytosolic fractions without requiring cytochrome P450 enzymes or nicotinamide adenine dinucleotide phosphate cofactors [7]. The reaction mechanism involves typical molybdenum hydroxylase activity, as evidenced by oxygen-18 incorporation studies [7].
Alternative oxidation strategies include the use of hypervalent iodine reagents and other oxidizing systems that provide selective transformation of specific positions on the oxazole ring [8]. These methods offer improved selectivity and milder reaction conditions compared to traditional oxidizing agents, making them particularly suitable for sensitive substrate molecules [8].
The triflylpyridinium-mediated activation of carboxylic acids represents a significant advancement in oxazole synthesis methodology [9] [10]. This approach employs 4-(dimethylamino)pyridinium triflate as a stable and easily accessible reagent for in situ activation of carboxylic acids through formation of acylpyridinium intermediates [9]. The overall transformation proceeds through initial formation of a trifluorosulfonyl mixed anhydride, followed by nucleophilic attack by 4-(dimethylamino)pyridine to generate the reactive acylpyridinium salt [9].
The acylpyridinium intermediate subsequently reacts via an ionic mechanism with deprotonated alkyl isocyanoacetate to produce an intermediate that further cyclizes into the desired oxazole product [9]. This methodology demonstrates broad substrate scope with excellent functional group tolerance, accommodating hindered and less reactive substrates as well as those containing sensitive functional groups [9].
Recent applications have demonstrated the scalability of this approach through gram-scale synthesis of pharmaceutically relevant compounds [9]. The reaction conditions typically involve dichloromethane as solvent at 40°C for 30 minutes to 3 hours, achieving yields ranging from 82-96% [9]. The method tolerates various aromatic substituents including halogen groups, providing valuable opportunities for subsequent functionalization through conventional cross-coupling processes [9].
The triflylpyridinium reagent offers advantages over traditional phosphine-based methods by avoiding the generation of stoichiometric quantities of triphenylphosphine oxide, thereby simplifying reaction workup and product purification processes [9]. This reduces waste generation and improves overall process efficiency compared to earlier methodologies [10].
| Catalytic Method | Key Reagents | Reaction Time | Temperature (°C) | Yield Range (%) |
|---|---|---|---|---|
| Triflylpyridinium-Mediated Activation | 4-(dimethylamino)pyridinium triflate, isocyanoacetates | 30 min - 3 h | 40 | 82-96 |
| Metal-Free [3+2] Cycloaddition | Diazo compounds, nitriles | 2-6 h | room temperature to 80 | 70-92 |
| λ³-Iodane-Mediated Cycloisomerization | Aryl-λ³-iodane compounds, propargyl compounds | 1-4 h | 60-100 | 65-88 |
| Electrochemical Synthesis | Electrodes, phosphine mediator | 2-5 h | room temperature to 60 | 68-85 |
Metal-free [3+2] cycloaddition approaches have emerged as powerful tools for oxazole synthesis, offering environmentally benign alternatives to traditional metal-catalyzed processes [11] [12]. The photoinduced [3+2] cycloaddition of carbenes and nitriles represents a particularly versatile methodology that utilizes singlet carbenes generated through photolysis of diazo compounds [12]. These carbenes are subsequently trapped by nitriles in a [3+2] cycloaddition fashion to yield substituted oxazoles [12].
The λ³-iodane-mediated cycloisomerization represents another significant metal-free approach that enables construction of oxazoles and furans while simultaneously introducing oxygen functional groups or fluorine atoms into side chains [11]. In these reactions, aryl-λ³-iodane compounds function both as donors of heteroatomic functional groups and as activators of carbon-carbon triple bonds [11]. This dual functionality eliminates the need for transition metal catalysts that are frequently required in conventional methods [11].
The methodology can be extended to λ³-iodane-mediated [2+2+1] cycloaddition reactions of alkynes, nitriles, and heteroatoms for metal-free formation of oxazoles and imidazoles [11]. These transformations proceed through well-defined mechanistic pathways that do not require expensive transition metal catalysts or toxic reagents [11].
Electrochemical synthesis methods provide additional metal-free options for oxazole formation through phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids [13]. This approach employs naturally abundant and inexpensive carboxylic acids as starting materials while avoiding the use of transition metals and toxic oxidants [13]. The electrochemical process generates acyloxyphosphonium ions as key intermediates via anodic oxidation, followed by nucleophilic substitution and cycloaddition with isocyanide [13].
Solvent optimization represents a critical component of green chemistry approaches to oxazole-2-carbaldehyde synthesis [14]. Multi-objective optimization strategies have been developed for green solvent design that balance multiple properties including environmental health and safety parameters, process constraints, and energy consumption [14]. These frameworks employ molecular design optimization models that accurately predict process properties in addition to molecular properties [14].
Aqueous solvent systems have gained prominence as environmentally benign alternatives to traditional organic solvents [15]. The development of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride as a coupling reagent has enabled oxazole synthesis in aqueous media [15]. This reagent facilitates both N-acylation of amino acids with carboxylic acids and subsequent cyclodehydration of the resulting N-acylamino acids through addition of N,N-diethylaniline [15].
Atom economy considerations have driven the development of electrochemical methods that achieve high atom utilization while minimizing waste generation [16]. Electrochemical oxidation-induced benzylic carbon-hydrogen functionalization provides an atom-economic method for oxazole synthesis using four-component reactions of terminal alkynes, xanthenes, nitriles, and water [16]. This electrochemical approach features high atom economy and mild reaction conditions, affording oxazole derivatives in moderate to good yields [16].
Microwave-assisted synthesis offers additional opportunities for improved atom economy through enhanced reaction efficiency and reduced reaction times [17]. These methodologies minimize energy consumption while maximizing incorporation of starting materials into final products [17]. The combination of microwave heating with solvent-free conditions provides particularly attractive options for sustainable oxazole synthesis [17].
| Green Approach | Environmental Benefits | Atom Economy (%) | Energy Efficiency | Waste Reduction |
|---|---|---|---|---|
| Solvent-Free Microwave Synthesis | No organic solvents, reduced energy | 85-95 | High (microwave) | Minimal solvent waste |
| Aqueous Solvent Systems | Water as green solvent | 80-90 | Moderate | Aqueous waste only |
| Base Recovery Systems | Catalyst recovery and reuse | 88-95 | High (reusable catalyst) | Catalyst recovery |
| Atom-Economic Electrochemical | No external oxidants | 90-98 | Very High | No toxic oxidants |
| Continuous Flow Synthesis | Reduced waste, scalability | 85-92 | High (continuous) | Minimal purification |
Base recovery systems represent a crucial aspect of sustainable oxazole synthesis, with 4-(dimethylamino)pyridine reusability demonstrating particular promise for industrial applications [9] [18]. The recovery and reuse of 4-(dimethylamino)pyridine in triflylpyridinium-mediated synthesis has been successfully demonstrated through systematic recrystallization procedures [9]. Following completion of reactions, the solvent is removed under reduced pressure, and the flask is cooled to 0°C before addition of cold diethyl ether [9].
The mixture is then filtered to separate solids, and the solid residue is washed with cold ether [9]. The crude residue undergoes recrystallization using ethyl acetate and ethanol to yield pure 4-(dimethylamino)pyridine, which can be confirmed through proton nuclear magnetic resonance spectroscopy [9]. This recovery process enables multiple cycles of catalyst use without significant loss of activity or selectivity [9].
Polymer-supported 4-(dimethylamino)pyridine derivatives have been developed to facilitate catalyst recovery through simple filtration [18]. Both insoluble and soluble polymers serve as supports for these species, enabling their sequestration and reuse while reducing environmental impact [18]. These polymer-supported systems address the dual challenges of catalyst cost and waste generation in large-scale synthesis [18].
The recovery principle has been applied extensively to polyethylene glycol-supported catalysts, which combine the advantages of homogeneous catalysis with the ease of heterogeneous catalyst recovery [18]. These systems maintain high catalytic activity while enabling straightforward separation and purification procedures [18]. The development of these recoverable catalyst systems represents a significant contribution to the principles of green chemistry in heterocycle synthesis [18].
The crystallographic characterization of oxazole-2-carbaldehyde presents unique challenges due to the compound's inherent properties and structural features. While direct crystallographic data for oxazole-2-carbaldehyde itself remains limited in the literature, comprehensive analysis of related oxazole derivatives provides valuable insights into the expected structural parameters [1] [2].
Based on crystallographic studies of similar oxazole-carbaldehyde derivatives, oxazole-2-carbaldehyde is anticipated to crystallize in the monoclinic crystal system, most commonly adopting the P2₁/c space group, which is characteristic of many five-membered heterocyclic compounds [3] [2]. The molecular geometry features a planar oxazole ring with the aldehyde functional group maintaining near-coplanarity, as evidenced in related structures such as pyrrolo[1,2-c]oxazole derivatives where the root mean square deviation from planarity is typically less than 0.006 Å [2].
Table 1: Predicted Crystallographic Parameters for Oxazole-2-carbaldehyde
| Parameter | Predicted Value | Reference Basis |
|---|---|---|
| Crystal System | Monoclinic | Similar oxazole derivatives [3] [2] |
| Space Group | P2₁/c | Common for heterocycles [2] |
| Unit Cell Volume | 400-500 ų | Estimated from molecular volume |
| Z (molecules per unit cell) | 4 | Typical for P2₁/c |
| Density (calculated) | 1.45-1.55 g/cm³ | Based on molecular packing |
The crystal packing is expected to be stabilized by weak intermolecular interactions, including C—H⋯O hydrogen bonds involving the aldehyde oxygen and aromatic hydrogen atoms of adjacent molecules. Additionally, π-π stacking interactions between oxazole rings may contribute to the overall crystal stability, with typical interplanar distances of approximately 3.4-3.6 Å [2].
The nuclear magnetic resonance spectroscopic characterization of oxazole-2-carbaldehyde reveals distinctive chemical shifts that reflect the electronic environment of the heterocyclic system and the aldehyde functionality.
¹H Nuclear Magnetic Resonance Analysis
The ¹H Nuclear Magnetic Resonance spectrum of oxazole-2-carbaldehyde exhibits three characteristic resonances corresponding to the aldehyde proton and the two oxazole ring protons. The aldehyde proton appears as a singlet in the downfield region at δ 9.7-10.0 parts per million, consistent with the typical chemical shift range for aromatic aldehydes [4] [5]. This downfield shift results from the deshielding effect of the electronegative oxygen atom and the aromatic character of the oxazole ring.
The oxazole ring protons display distinct chemical shifts reflecting their unique electronic environments. The H-4 proton resonates at approximately δ 8.2-8.3 parts per million, while the H-5 proton appears at δ 7.4-7.6 parts per million [6]. The difference in chemical shifts between these protons reflects the asymmetric electron distribution within the oxazole ring, with the H-4 position experiencing greater deshielding due to its proximity to the electronegative nitrogen atom.
¹³C Nuclear Magnetic Resonance Analysis
The ¹³C Nuclear Magnetic Resonance spectrum provides crucial information about the carbon framework of oxazole-2-carbaldehyde. The aldehyde carbon exhibits a characteristic downfield shift at δ 175-180 parts per million, typical for carbonyl carbons conjugated with aromatic systems [7] [6].
The oxazole ring carbons display distinctive chemical shifts that serve as diagnostic markers for structural identification. The C-2 carbon, bearing the aldehyde substituent, resonates at approximately δ 150-155 parts per million. This chemical shift is characteristic of oxazole C-2 carbons and falls within the reported range for similar heterocyclic compounds [6]. The C-4 and C-5 carbons appear at δ 135-140 parts per million and δ 105-110 parts per million, respectively, reflecting their different electronic environments within the heterocyclic framework.
Table 2: Nuclear Magnetic Resonance Chemical Shifts for Oxazole-2-carbaldehyde
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|---|
| Aldehyde CHO | 9.7-10.0 | 175-180 | Singlet |
| Oxazole C-2 | — | 150-155 | — |
| Oxazole H-4/C-4 | 8.2-8.3 | 135-140 | Singlet |
| Oxazole H-5/C-5 | 7.4-7.6 | 105-110 | Singlet |
¹⁵N Nuclear Magnetic Resonance Analysis
The ¹⁵N Nuclear Magnetic Resonance spectroscopy of oxazole-2-carbaldehyde provides valuable insights into the nitrogen environment within the heterocyclic ring. The oxazole nitrogen typically exhibits a chemical shift in the range of δ -3 to -10 parts per million relative to external nitromethane standard [8] [9]. This chemical shift range is characteristic of nitrogen atoms in five-membered aromatic heterocycles and reflects the sp² hybridization and aromatic character of the oxazole nitrogen [10] [11].
The ¹⁵N Nuclear Magnetic Resonance chemical shift is sensitive to substituent effects and can provide information about the electronic properties of the oxazole ring. In oxazole-2-carbaldehyde, the electron-withdrawing nature of the aldehyde group may cause a slight downfield shift compared to unsubstituted oxazole [12] [13].
The infrared spectroscopic analysis of oxazole-2-carbaldehyde reveals characteristic absorption bands that provide definitive identification of the aldehyde functional group and the oxazole heterocyclic system.
Aldehyde Functional Group Vibrations
The most prominent feature in the infrared spectrum is the carbonyl stretching vibration of the aldehyde group, which appears at 1705-1720 cm⁻¹ [5] . This frequency is lower than that observed for aliphatic aldehydes (typically 1730 ± 10 cm⁻¹) due to conjugation with the oxazole ring system, which reduces the force constant of the carbonyl bond through electron delocalization [5] [15].
The aldehyde C—H stretching vibrations constitute another diagnostic feature, appearing as characteristic peaks at 2720-2850 cm⁻¹ [5] [15]. These frequencies are significantly lower than typical C—H stretches (3200-2800 cm⁻¹) due to the electron-withdrawing effect of the adjacent carbonyl group, which weakens the C—H bond and lowers its vibrational frequency [5]. This represents one of the most reliable diagnostic indicators for aldehyde functionality in infrared spectroscopy.
Oxazole Ring Vibrations
The oxazole ring system contributes several characteristic absorption bands to the infrared spectrum. The C═N stretching vibration appears at 1620-1640 cm⁻¹, reflecting the aromatic character of the nitrogen-containing heterocycle [16] [17]. The C—O stretching vibration of the oxazole ring is observed at 1275-1290 cm⁻¹, providing additional confirmation of the heterocyclic structure .
Table 3: Characteristic Infrared Absorption Frequencies for Oxazole-2-carbaldehyde
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aldehyde C═O | 1705-1720 | Strong | Conjugated carbonyl stretch |
| Oxazole C═N | 1620-1640 | Medium | Aromatic C═N stretch |
| Oxazole C—O | 1275-1290 | Medium | Heterocyclic C—O stretch |
| Aldehyde C—H | 2720-2850 | Weak-Medium | Characteristic aldehyde C—H |
| Aromatic C—H | 3050-3100 | Weak | Oxazole ring C—H stretch |
Density Functional Theory calculations provide essential insights into the electronic structure, geometric parameters, and energetic properties of oxazole-2-carbaldehyde. These computational studies complement experimental data and offer predictions for properties that may be challenging to measure experimentally.
Geometric Optimization and Molecular Structure
Density Functional Theory calculations at the B3LYP/6-311G(d,p) level of theory predict that oxazole-2-carbaldehyde adopts a planar molecular geometry with the aldehyde functional group lying in the same plane as the oxazole ring [18] [17]. The optimized bond lengths show typical values for aromatic heterocycles: the oxazole C—O bond length is approximately 1.36 Å, the C—N bond length is 1.30 Å, and the aldehyde C═O bond length is 1.21 Å .
The calculated dihedral angle between the oxazole ring and the aldehyde group is minimal (typically less than 5°), indicating effective conjugation between the heterocyclic system and the carbonyl functionality [19]. This planar arrangement facilitates electron delocalization and contributes to the stability of the molecule.
Vibrational Frequency Calculations
Theoretical vibrational frequency calculations using Density Functional Theory methods show excellent agreement with experimental infrared spectroscopic data. The calculated C═O stretching frequency appears at 1712 cm⁻¹, closely matching the experimental range of 1705-1720 cm⁻¹ [17]. Similarly, the computed C═N stretching frequency at 1628 cm⁻¹ aligns well with the observed experimental range.
Table 4: Calculated Geometric Parameters for Oxazole-2-carbaldehyde
| Parameter | Calculated Value | Method |
|---|---|---|
| C—O (oxazole) | 1.36 Å | B3LYP/6-311G(d,p) |
| C—N (oxazole) | 1.30 Å | B3LYP/6-311G(d,p) |
| C═O (aldehyde) | 1.21 Å | B3LYP/6-311G(d,p) |
| Dihedral angle | < 5° | B3LYP/6-311G(d,p) |
| Dipole moment | 3.2-3.8 D | B3LYP/6-311G(d,p) |
The frontier molecular orbital analysis provides crucial information about the electronic properties and chemical reactivity of oxazole-2-carbaldehyde. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, along with their spatial distributions, offer insights into the compound's potential chemical behavior.
Highest Occupied Molecular Orbital Characteristics
Density Functional Theory calculations predict that the Highest Occupied Molecular Orbital energy of oxazole-2-carbaldehyde lies in the range of -5.6 to -6.2 eV, indicating moderate electron-donating capability [20] [21]. The Highest Occupied Molecular Orbital is primarily localized on the oxazole ring system, with significant contributions from the oxygen and nitrogen atoms. This orbital distribution suggests that the oxazole ring serves as the primary electron-rich center in the molecule.
Lowest Unoccupied Molecular Orbital Characteristics
The Lowest Unoccupied Molecular Orbital energy is calculated to be -2.2 to -2.8 eV, reflecting the electron-accepting properties of the molecule [20] [21]. The Lowest Unoccupied Molecular Orbital exhibits significant density on the aldehyde carbonyl group, particularly on the carbon atom, indicating that this position is susceptible to nucleophilic attack. This orbital distribution is consistent with the known reactivity of aldehydes toward nucleophiles.
Energy Gap Analysis
The Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gap is calculated to be 3.4-3.9 eV, indicating moderate chemical reactivity and reasonable kinetic stability [20] [22]. This energy gap is typical for aromatic heterocycles and suggests that the compound should be stable under normal conditions while remaining sufficiently reactive for synthetic transformations.
Table 5: Frontier Molecular Orbital Properties of Oxazole-2-carbaldehyde
| Property | Calculated Value | Implications |
|---|---|---|
| HOMO Energy | -5.6 to -6.2 eV | Moderate electron-donating ability |
| LUMO Energy | -2.2 to -2.8 eV | Moderate electron-accepting ability |
| HOMO-LUMO Gap | 3.4-3.9 eV | Moderate reactivity, good stability |
| Ionization Potential | 5.6-6.2 eV | Moderate ease of oxidation |
| Electron Affinity | 2.2-2.8 eV | Moderate reduction potential |
Chemical Reactivity Descriptors
Based on the frontier molecular orbital energies, several chemical reactivity descriptors can be calculated. The electronegativity (χ) is estimated at 3.9-4.5 eV, indicating moderate electronegativity. The chemical hardness (η) is calculated as 1.7-2.0 eV, suggesting moderate resistance to charge transfer. The electrophilicity index (ω) is approximately 4.5-5.5 eV, indicating moderate electrophilic character [20].
Irritant